6-Iodopyrrolo[2,1-F][1,2,4]triazin-4(1H)-one
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Overview
Description
“6-Iodopyrrolo[2,1-F][1,2,4]triazin-4-ol” is a chemical compound with the molecular formula C6H4IN3O . It is used in laboratory chemicals and the manufacture of chemical compounds .
Synthesis Analysis
The synthesis of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones involves the rearrangement of pyrrolooxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles . This synthetic approach is considered more facile and practical than previously reported procedures .Molecular Structure Analysis
The crystal structure of a similar compound, brivanib (®-1-(4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yloxy)propan-2-ol), has been reported . The crystallographic parameters for brivanib are: M = 370 g/mol, monoclinic space group P21, a = 10.3268(5) Å, b = 7.9377(4) Å, c = 11.0046(5) Å, β = 98.011(2)°, Z = 2 . The molecules are linked into a two-dimensional layered structure by intermolecular interactions N–H⋅⋅⋅O and O–H⋅⋅⋅N .Scientific Research Applications
Microwave-Assisted Synthesis
Microwave-assisted synthesis techniques have been employed to rapidly and efficiently produce fused 1,2,4-triazines bearing thiophene moieties, including derivatives of 6-Iodopyrrolo[2,1-f][1,2,4]triazin-4(1H)-one. These compounds have been evaluated for their potential pharmacological activities, demonstrating activity as cytotoxic agents against different cancer cell lines (Saad, Youssef, & Mosselhi, 2011).
Chemoselective Cyanation
A chemoselective cyanation process has been developed for the synthesis of 4-Aminopyrrolo[2,1-f][1,2,4]triazine, a crucial intermediate in the production of remdesivir, highlighting the increased demand for such compounds due to their potential repositioning against COVID-19. This process showcases a three-chemical-step route, enhancing the efficiency of remdesivir's nucleobase synthesis (dos Santos et al., 2021).
Synthesis of Novel Fused Heterocycles
Research has led to the development of new fused heterocyclic compounds through the treatment of 4-amino-3-mercapto-6-[2-(2-thienyl)vinyl]-1,2,4-triazin-5(4H)-one with bifunctional oxygen and halogen compounds. These efforts have expanded the structural diversity and potential application of 1,2,4-triazine derivatives in medicinal chemistry and organic synthesis (Kobelev et al., 2019).
Synthesis and Molecular Structure Studies
There have been advances in understanding the molecular structure of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one, providing insights into the crystallography and hydrogen bonding of such compounds. These studies are crucial for the design and development of new pharmaceutical agents (Hwang et al., 2006).
Green Chemistry Approaches
Efforts to improve the synthesis of 4-amino-1,2,4-triazines from 4-aryl-2,4-dioxobutanoic acids and thiocarbonohydrazide have been aligned with "green chemistry" principles. These methods provide an environmentally friendly approach to producing substituted 4-amino-1,2,4-triazines, highlighting the importance of sustainable practices in chemical synthesis (Kobelev et al., 2019).
Safety and Hazards
According to the safety data sheet, “6-Iodopyrrolo[2,1-F][1,2,4]triazin-4(1H)-one” is classified as having acute toxicity (oral, category 4), skin corrosion/irritation (category 2), serious eye damage/eye irritation (category 2A), and specific target organ toxicity (single exposure; respiratory tract irritation, category 3) . The hazard statements include H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .
Mechanism of Action
Target of Action
Similar compounds have shown intriguing activities as tankyrase inhibitors, stearoyl coa desaturase inhibitors, eg5 inhibitors, melanin-concentrating hormone receptor (mch)-r1 antagonists, and crf1 receptor antagonists .
Mode of Action
It’s synthesized via nucleophile-induced rearrangement of pyrrolooxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1h-pyrroles . This suggests that it might interact with its targets through a similar mechanism.
Result of Action
The compound’s synthesis involves nucleophile-induced rearrangement and regioselective intramolecular cyclization , which may hint at its potential effects.
Properties
IUPAC Name |
6-iodo-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4IN3O/c7-4-1-5-6(11)8-3-9-10(5)2-4/h1-3H,(H,8,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZMASEPEWLSQGR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=O)NC=NN2C=C1I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4IN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30735090 |
Source
|
Record name | 6-Iodopyrrolo[2,1-f][1,2,4]triazin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30735090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1201784-97-5 |
Source
|
Record name | 6-Iodopyrrolo[2,1-f][1,2,4]triazin-4(1H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1201784-97-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Iodopyrrolo[2,1-f][1,2,4]triazin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30735090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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